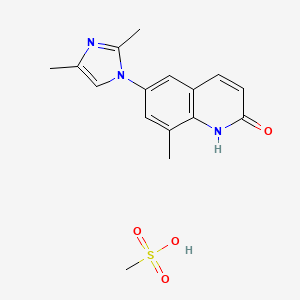
N-去甲基他莫昔芬
描述
N-去甲基他莫昔芬,也称为其开发代号 ICI-55,548,是他莫昔芬的主要代谢产物,他莫昔芬是一种选择性雌激素受体调节剂 (SERM)。 该化合物进一步代谢为恩多昔芬 (4-羟基-N-去甲基他莫昔芬),后者被认为是体内他莫昔芬的主要活性形式 。 N-去甲基他莫昔芬对雌激素受体具有亲和力,但与他莫昔芬及其其他代谢产物相比,其亲和力明显更低 .
科学研究应用
N-去甲基他莫昔芬具有多种科学研究应用,包括:
化学: 在他莫昔芬代谢及其衍生物的研究中用作参考化合物。
生物学: 研究其在调节雌激素受体活性及其对细胞过程的影响方面的作用。
作用机制
N-去甲基他莫昔芬主要通过与雌激素受体的相互作用发挥作用。它与这些受体的结合亲和力低于他莫昔芬和恩多昔芬。 一旦结合,它可以调节雌激素反应基因的转录,导致抑制雌激素受体阳性细胞的细胞增殖和诱导凋亡 。 N-去甲基他莫昔芬通过细胞色素 P450 酶(尤其是 CYP2D6)转化为恩多昔芬是其作用机制中的关键步骤 .
类似化合物:
他莫昔芬: N-去甲基他莫昔芬的母体化合物。它对雌激素受体的亲和力更高,广泛用于乳腺癌治疗。
恩多昔芬 (4-羟基-N-去甲基他莫昔芬): 具有更高活性的代谢产物,其对雌激素受体的亲和力明显高于 N-去甲基他莫昔芬.
阿菲莫昔芬 (4-羟基他莫昔芬): 另一种具有高雌激素受体亲和力的活性代谢产物.
独特性: N-去甲基他莫昔芬在作为他莫昔芬代谢途径中的一种中间代谢产物方面具有独特性。 它对雌激素受体的亲和力低于其代谢产物,使其活性较低,但它对于形成高活性恩多昔芬至关重要 .
生化分析
Biochemical Properties
N-Desmethyltamoxifen plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The conversion of tamoxifen into N-Desmethyltamoxifen is primarily mediated by CYP3A4 and CYP3A5 enzymes . N-Desmethyltamoxifen is then further metabolized into endoxifen by the CYP2D6 enzyme . These interactions are crucial for the therapeutic efficacy of tamoxifen.
Cellular Effects
N-Desmethyltamoxifen influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . As a metabolite of tamoxifen, N-Desmethyltamoxifen contributes to the inhibition of growth and promotion of apoptosis in estrogen receptor-positive tumors .
Molecular Mechanism
The mechanism of action of N-Desmethyltamoxifen is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . N-Desmethyltamoxifen has an affinity for the estrogen receptor, which is lower compared to estradiol . This interaction is crucial for its antiestrogenic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desmethyltamoxifen change over time. Continuous therapy with tamoxifen, which is metabolized to N-Desmethyltamoxifen, produces steady-state levels within 4 weeks . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of N-Desmethyltamoxifen vary with different dosages in animal models
Metabolic Pathways
N-Desmethyltamoxifen is involved in several metabolic pathways. It is primarily formed from tamoxifen by the action of CYP3A4 and CYP3A5 enzymes . It is then further metabolized into endoxifen by the CYP2D6 enzyme . This metabolic pathway is crucial for the therapeutic action of tamoxifen.
Transport and Distribution
N-Desmethyltamoxifen is transported and distributed within cells and tissues. The concentrations of N-Desmethyltamoxifen in tumor tissues are significantly correlated to their serum levels
准备方法
合成路线和反应条件: N-去甲基他莫昔芬的合成通常涉及他莫昔芬的去甲基化。该过程可以在受控条件下使用各种去甲基化剂来实现。 一种常见的方法是在低温下使用三溴化硼 (BBr3) 在无水溶剂(如二氯甲烷)中 .
工业生产方法: 在工业环境中,N-去甲基他莫昔芬的生产可能涉及使用与实验室合成中类似的试剂和条件进行大规模去甲基化过程。 该工艺针对产量和纯度进行了优化,通常涉及多个纯化步骤,例如重结晶和色谱法 .
化学反应分析
反应类型: N-去甲基他莫昔芬会发生几种类型的化学反应,包括:
氧化: 该反应可以将 N-去甲基他莫昔芬转化为其羟基化形式,即恩多昔芬。
还原: 虽然不常见,但还原反应可以改变 N-去甲基他莫昔芬的结构。
取代: 该反应可以在该化合物芳香环的各个位置发生.
常用试剂和条件:
氧化: 常见的氧化剂包括细胞色素 P450 酶,特别是 CYP2D6,它们促进转化为恩多昔芬.
还原: 在无水条件下可以使用氢化锂铝 (LiAlH4) 等还原剂。
主要产品:
恩多昔芬: 由 N-去甲基他莫昔芬氧化形成的主要产物。
各种取代衍生物: 根据所用试剂从取代反应形成的产物.
相似化合物的比较
Tamoxifen: The parent compound from which N-Desmethyltamoxifen is derived. It has a higher affinity for estrogen receptors and is widely used in breast cancer treatment.
Endoxifen (4-hydroxy-N-desmethyltamoxifen): A more potent metabolite with a significantly higher affinity for estrogen receptors compared to N-Desmethyltamoxifen.
Afimoxifene (4-hydroxytamoxifen): Another active metabolite with high estrogen receptor affinity.
Uniqueness: N-Desmethyltamoxifen is unique in its role as an intermediate metabolite in the tamoxifen metabolic pathway. Its lower affinity for estrogen receptors compared to its metabolites makes it less potent, but it is crucial for the formation of the highly active endoxifen .
属性
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2/h4-17,26H,3,18-19H2,1-2H3/b25-24- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDCDZSEEAUOHN-IZHYLOQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315924 | |
| Record name | Desmethyltamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31750-48-8 | |
| Record name | Desmethyltamoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31750-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Desmethyltamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031750488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethyltamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-DESMETHYLTAMOXIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOJ759O35C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Desmethyltamoxifen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013866 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S)-2-[[3-carboxy-5-[[(2S)-2-carboxy-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]hexan-2-yl]amino]-3-hydroxy-5-oxopentanoyl]amino]-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]-2-methylhexanoic acid](/img/structure/B1676934.png)









